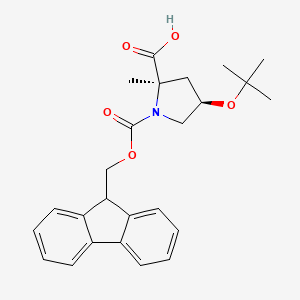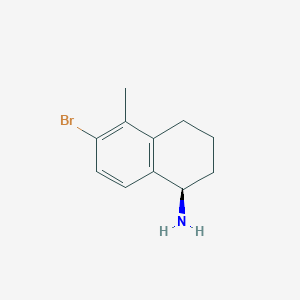
(R)-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a bromine atom and a methyl group attached to a tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The subsequent amination step can be carried out using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or thiolate ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Imines or oximes.
Reduction: Dehalogenated amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can serve as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
作用机制
The mechanism of action of ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its interaction with molecular targets. It may act as an agonist or antagonist at specific receptors or enzymes, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol:
Uniqueness: The presence of both bromine and methyl groups in ®-6-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to its analogs
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
(1R)-6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI 键 |
ZDILFTJOXJZCEH-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C=CC2=C1CCC[C@H]2N)Br |
规范 SMILES |
CC1=C(C=CC2=C1CCCC2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)

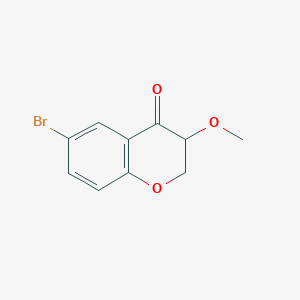

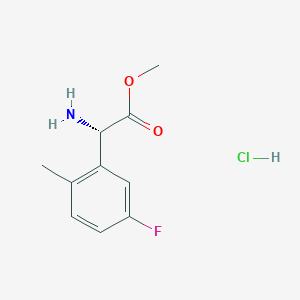
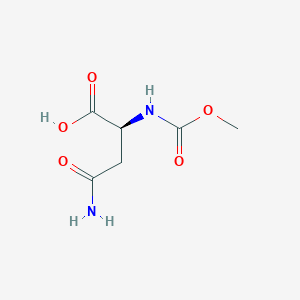
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

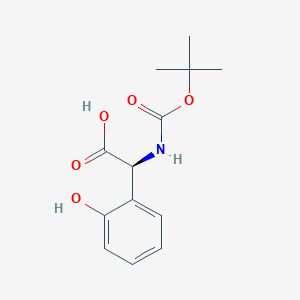
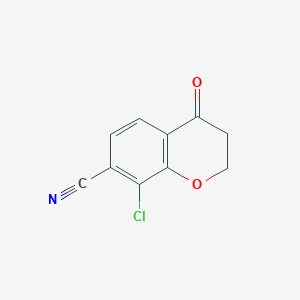

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
